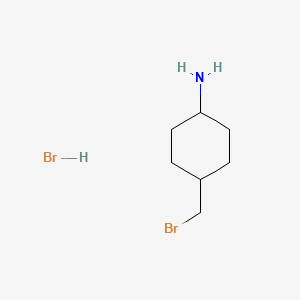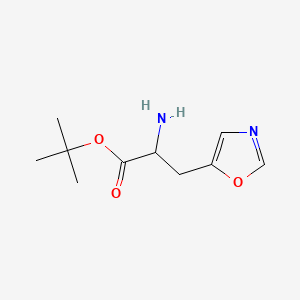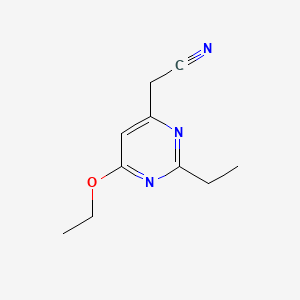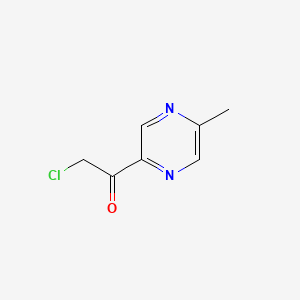![molecular formula C8H9F3O B6607906 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one CAS No. 2866322-29-2](/img/structure/B6607906.png)
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which can activate the electrophilic species and enhance the nucleophilic reactivity of the substrates.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may exhibit anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one is its high catalytic activity, which makes it an attractive candidate for various chemical reactions. However, the low yield of the synthesis method and the high cost of the starting materials are some of the limitations of this compound.
Future Directions
There are several future directions for the research on 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the biological and pharmacological properties of this compound, which may lead to the development of new drugs with anti-inflammatory and analgesic properties. Additionally, the application of this compound in the field of green chemistry is another promising area of research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. The unique structure of this compound makes it an attractive candidate for various applications in the field of chemistry, biochemistry, and pharmacology. The synthesis method of this compound involves the reaction of 1,1,1-trifluoroacetone and bicyclo[1.1.1]pentane-1-carboxylic acid, followed by reduction with lithium aluminum hydride. The mechanism of action of this compound is believed to involve Lewis acid catalysis. This compound has been found to exhibit excellent catalytic activity in various reactions, including the asymmetric aldol reaction, Michael addition, and Diels-Alder reaction. While this compound has some limitations, there are several promising future directions for the research on this compound.
Synthesis Methods
The synthesis of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one involves the reaction of 1,1,1-trifluoroacetone and bicyclo[1.1.1]pentane-1-carboxylic acid, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with acetic anhydride. The yield of the synthesis is typically around 50%.
Scientific Research Applications
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one has been extensively studied for its potential applications in the field of chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the field of catalysis. This compound has been found to exhibit excellent catalytic activity in various reactions, including the asymmetric aldol reaction, Michael addition, and Diels-Alder reaction.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O/c1-5(12)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXKSHQVHWENBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)





![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)
![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)

![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)
